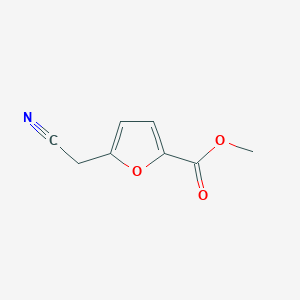

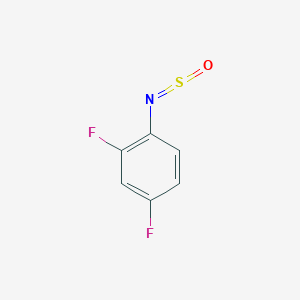

![molecular formula C18H17NO4S B2990652 1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-77-3](/img/structure/B2990652.png)

1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one” is a derivative of benzothiazole . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . Many derivatives of benzothiazole are found in commercial products or in nature .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Innovative Synthesis Techniques : The compound has been utilized as a precursor or intermediate in the synthesis of novel organic compounds. For instance, research into the formation of iodobenzene derivatives from related compounds showcases the versatility of these molecules in chemical transformations, highlighting the role of UV irradiation in accelerating reactions (Matsumoto, Takase, & Ogura, 2008).

Antibacterial Activities : Derivatives of benzo[c]isothiazol-3(1H)-one have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Qiang, 2013).

Antioxidant Activity and Physicochemical Properties : Novel derivatives have been studied for their in vitro antioxidant activities, comparing their efficacy to standard antioxidants. This research contributes to understanding the compound's potential in combating oxidative stress (Yüksek et al., 2015).

Green Synthesis Approaches : Efforts to synthesize benzothiazole analogs via microwave irradiation represent an environmentally friendly approach to drug development. This method has shown to yield excellent results in producing potential anti-tumor drugs (Kamila, Koh, & Biehl, 2006).

Material Science and Engineering

Liquid Crystalline Properties : Research into heteronuclear compounds derived from benzoxazole, including fluorescence and phase behavior studies, opens avenues for applications in materials science, particularly in developing new types of liquid crystals with potential electronic and display applications (Lai et al., 2005).

Corrosion Inhibition : Derivatives have been evaluated as corrosion inhibitors for aluminum alloys, showing promise in protecting metals in industrial applications. This highlights the compound's utility in extending the lifespan of metal components in various environments (Zheludkevich et al., 2005).

Propiedades

IUPAC Name |

1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQEBIZVAHSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2990570.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)

![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/no-structure.png)